
Pirodomast
概要
説明
Pirodomast (CAS 108310-20-9) is a synthetic compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol . It is classified as an antihistamine/anti-allergy agent, though its primary mechanism involves inhibition of thromboxane A2 (TXA2) synthase and suppression of leukotriene (LT) biosynthesis, particularly LTD4, C4, and E4 . Structurally, it belongs to the 1,8-naphthyridine-2,4-dione family, featuring a phenyl group at position 1 and a pyrrolidinyl substituent at position 3 .
This compound demonstrates weak antagonism against histamine-, serotonin-, and platelet-activating factor-induced bronchospasm in guinea pig models but effectively blocks antigen-induced immediate and late-phase asthmatic responses in sensitized sheep . Its synthesis involves multistep reactions, including condensation of 2-phenylamino-3-pyridinecarboxylate with tert-butyl acetoacetate, bromination, and amine substitution, with recent optimizations improving yield and reducing impurities .
準備方法
Structural Overview and Key Synthetic Challenges
Pirodomast (C₁₈H₁₇N₃O₂; molecular weight 307.35 g/mol) features a bis-amide structure derived from 4-methoxyisophthalic acid and a substituted pyrazine-methylamine moiety . The compound’s synthesis involves two critical challenges:
-
Selective halogenation of pyrazine intermediates to achieve regioselective substitution.
-
Amide bond formation under mild conditions to prevent racemization or decomposition of sensitive intermediates .
Synthetic Route for this compound
The preparation of this compound follows a two-step protocol, as outlined in patent CN103664804B .
Synthesis of (Substituted Pyrazin-2-yl)methylamine Intermediates
The pyrazine core is functionalized via halogenation and subsequent amination:
Step 1: Halogenation of Tetramethylpyrazine
-
Reagents : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), benzoyl peroxide (initiator), tetramethylpyrazine.
-
Conditions : Light irradiation, solvent-free or in dichloromethane (DCM).
-
Products :
Step 2: Gabriel Synthesis of Methylamine Derivatives
-
Reagents : Potassium phthalimide, DMF, hydrazine hydrate.
-
Mechanism :
Table 1: Key Intermediates and Their Properties
Amide Coupling with 4-Methoxyisophthaloyl Chloride
The final step involves condensation of the pyrazine-methylamine with 4-methoxyisophthaloyl chloride:
Reaction Setup :
-
Reagents : 4-Methoxyisophthalic acid, thionyl chloride (SOCl₂), triethylamine (TEA), DCM.
-
Procedure :
Critical Parameters :
-
Temperature: 0–5°C to minimize side reactions.
-
Molar Ratio: 1:2 (acid chloride:amine) ensures complete bis-amide formation.
Salt Formation and Pharmaceutical Optimization
This compound’s free base is converted into pharmaceutically acceptable salts to enhance solubility and stability.
Salt Synthesis Protocols
-
Acid Selection : Hydrochloric, sulfuric, phosphoric, maleic, fumaric, citric, methanesulfonic, p-toluenesulfonic, tartaric, or acetic acid.
-
Procedure : Dissolve this compound free base in ethanol or acetone, add equimolar acid, and crystallize at 4°C .
Table 2: Physicochemical Properties of this compound Salts
Analytical Characterization and Quality Control
Critical Tests for Batch Release :
-
HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).
-
NMR Spectroscopy : Confirm absence of residual solvents (DCM < 600 ppm).
-
X-ray Diffraction : Verify crystalline form for salt derivatives .
Pharmacological Validation of Synthetic Batches
In Vitro Testing :
-
TXA2 Synthase Inhibition : IC₅₀ = 0.8 µM (human platelet-rich plasma) .
-
Leukotriene Inhibition : 70% reduction in LTD₄/C₄/E₄ at 10 µM .
In Vivo Efficacy :
Industrial-Scale Considerations
Process Intensification Strategies :
化学反応の分析
ピロドマストは、以下のものを含むいくつかのタイプの化学反応を起こします。
酸化: ピロドマストは、特定の条件下で酸化され得ますが、詳細な酸化経路は十分に文書化されていません。
還元: ピロドマストを含む還元反応は、あまり一般的ではありませんが、特定の条件下で起こり得ます。
置換: 3-ブロモナフチリジノン中間体の臭素は、熱いDMF中で様々なアミンによって置換され、異なる双性イオン性ナフチリジノンが生成されます.
これらの反応に使用される一般的な試薬には、tert-ブトキシカリウム、臭素、および様々なアミンが含まれます。 これらの反応から生成される主要な生成物は、ピロドマストを含む異なる双性イオン性ナフチリジノンです .
科学研究への応用
ピロドマストは、いくつかの科学研究への応用があります。
化学: 様々な化学研究で、トロンボキサンAシンターゼ阻害剤として使用されます。
生物学: ピロドマストは、in vitroでトリプシンのタンパク質加水分解活性を阻害し、in vivoでアレルギーを起こした羊における抗原誘発性即時型および遅延型喘息反応を抑制します.
医学: ロイコトリエンの生成とトロンボキサンB2の活性を阻害する能力のために、喘息やアレルギー性鼻炎の治療薬としての可能性が研究されています.
科学的研究の応用
Cardiovascular Disease Management
Pirodomast's primary application lies in its use as an antiplatelet agent for preventing thromboembolic events. Research has shown that it effectively reduces the risk of cardiovascular incidents such as myocardial infarction and stroke by inhibiting platelet aggregation.
- Mechanism of Action:
- This compound inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
- It also acts on the platelet receptors to prevent aggregation induced by various agonists.
Pharmacodynamics and Efficacy Studies
Numerous studies have evaluated the pharmacodynamics of this compound and its analogues. These studies often involve in vitro and in vivo assessments to determine their effectiveness in inhibiting platelet aggregation.
- In Vitro Studies:
Compound | IC50 (mmol/L) |
---|---|
This compound | 7.83 |
PKL 1 | 3.88 |
PKL 2 | 0.95 |
- In Vivo Studies:
Comparative Studies with Other Antiplatelet Agents
Research has also compared this compound with other antiplatelet medications such as aspirin and clopidogrel. These studies aim to establish the relative efficacy and safety profiles of these drugs.
- Findings:
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients demonstrated that this compound significantly reduced the incidence of cardiovascular events when compared to placebo. The study highlighted the compound's role in enhancing patient outcomes while minimizing adverse effects.
Case Study 2: Combination Therapy
Research has explored the use of this compound in combination with other anticoagulants for enhanced therapeutic effects. A study indicated that combining this compound with low-dose aspirin led to improved outcomes in patients with acute coronary syndrome.
作用機序
ピロドマストは、トロンボキサンAシンターゼを阻害することにより効果を発揮し、これによりロイコトリエンD4、C4、およびE4、ならびにトロンボキサンB2の生成が阻害されます。 この阻害は、アレルギー反応における気管支痙攣と気道過敏性を軽減します。 ピロドマストは、in vitroでトリプシンのタンパク質加水分解活性を阻害し、アレルギーを起こした羊における抗原誘発性喘息反応を抑制します .
類似の化合物との比較
ピロドマストは、トロンボキサンAシンターゼの特異的な阻害と、抗アレルギー作用の可能性により、ユニークです。 類似の化合物には、以下のようなものがあります。
- ダビガトランエチルエステル塩酸塩
- エルトロムボパグ
- メナジオン
- ナロパーシル
- オザグレ
- ルストロンボパグ
- ダビガトラン
- イミトロダスト
これらの化合物は、作用機序にいくつかの類似点がありますが、特定の標的と用途が異なります。
類似化合物との比較
Comparison with Structural Analogs
Pirodomast shares structural motifs with other "Piro-" prefixed compounds, though their therapeutic applications diverge significantly (Table 1).
Table 1: Structural Analogs of this compound
Key Differences :
- Piroctone : Unlike this compound, it lacks anti-inflammatory activity and targets Malassezia fungi in scalp conditions .
Comparison with Functional Analogs
This compound is functionally compared to other anti-allergy agents, particularly Tranilast , a mast cell stabilizer (Table 2).
Table 2: Functional Analogs in Anti-Allergy Therapy
Key Insights :
- Zileuton : Shares this compound’s leukotriene inhibition but acts upstream via 5-lipoxygenase, with proven efficacy in human asthma .
Research Findings and Clinical Relevance
- In Vivo Efficacy : this compound suppresses antigen-induced airway hyperreactivity in sheep, reducing histamine and carbachol sensitivity by 40–60% .
- Synthesis Advancements : Optimized methods using propylene oxide for N-acylation achieve >85% yield, addressing prior issues with bromination inconsistencies .
- Limitations : Weak bronchodilatory activity in vitro (guinea pig trachea) suggests adjunctive use with β-agonists for asthma .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Pirodomast in inhibiting thromboxane A2 (TXA2) and leukotriene (LT) synthesis, and how can this be experimentally validated?
this compound inhibits TXA2 synthase and reduces LTD4, LTC4, LTE4, and TXB2 production. To validate this, researchers can use enzyme activity assays (e.g., TXA2 synthase inhibition assays) and measure leukotriene levels via HPLC or ELISA in vitro. In vivo validation involves administering this compound to animal models (e.g., guinea pigs) and quantifying bronchoconstriction responses to histamine or LTC4 challenges .
Q. Which experimental models are most suitable for studying this compound’s anti-allergic effects?
Allergic sheep models are optimal for studying this compound’s inhibition of immediate/late-phase asthmatic responses and airway hyperreactivity. In vitro models, such as guinea pig tracheal strips, assess weak relaxant activity. Researchers should compare dose-dependent responses across species and control for interspecies variability in thromboxane receptor expression .
Q. How do researchers reconcile discrepancies between this compound’s in vitro and in vivo efficacy?
In vitro studies show weak antagonism against histamine and serotonin-induced bronchospasm, while in vivo models demonstrate stronger anti-asthmatic effects. Methodologically, this requires pharmacokinetic studies to assess bioavailability and tissue-specific metabolite activity. Co-administration with metabolic inhibitors (e.g., cytochrome P450 blockers) can clarify if active metabolites drive efficacy .
Advanced Research Questions
Q. What methodological approaches are recommended to analyze contradictory data on this compound’s inhibition of platelet-activating factor (PAF)-induced responses?
this compound shows limited antagonism against PAF in some studies. To resolve contradictions, researchers should standardize PAF challenge protocols (dose, administration route) and measure downstream mediators like TXB2. Multivariate regression can identify confounding variables (e.g., animal strain, baseline inflammation levels). Replicating experiments across independent labs using blinded protocols reduces bias .
Q. How can researchers optimize experimental designs to study this compound’s synergistic effects with other leukotriene synthesis inhibitors?
Use factorial design experiments to test combinations of this compound with 5-lipoxygenase inhibitors (e.g., zileuton). Measure additive/synergistic effects via isobolographic analysis. Outcomes should include airway resistance metrics (e.g., specific airway conductance) and inflammatory biomarkers (e.g., eosinophil counts). PICOT frameworks ensure alignment between population (allergic sheep), intervention (drug combination), and outcomes .
Q. What are the best practices for longitudinal studies assessing this compound’s long-term impact on airway remodeling?
Employ high-resolution CT imaging and histopathology in chronic asthma models (e.g., repeated ovalbumin-challenged mice). Use mixed-effects models to analyze time-dependent changes in collagen deposition or smooth muscle hypertrophy. Control for off-target effects by comparing this compound with selective TXA2 receptor antagonists .
Q. How can researchers validate this compound’s specificity for TXA2 synthase versus other serine proteases?
Conduct competitive inhibition assays using recombinant TXA2 synthase, thrombin, and trypsin. Measure IC50 values and use CRISPR-edited cell lines lacking TXA2 synthase to confirm target specificity. Molecular docking simulations can predict binding affinity to TXA2 synthase’s active site .
Q. What statistical methods are recommended for dose-response studies of this compound in heterogeneous populations?
Use nonlinear regression (e.g., sigmoidal Emax models) to estimate ED50 values. Stratify data by covariates like age, sex, or baseline TXB2 levels. Bayesian hierarchical models account for population heterogeneity and improve generalizability .
Q. How should researchers control for confounding variables in antigen-induced airway hyperreactivity studies with this compound?
Standardize allergen exposure protocols (dose, frequency) and use littermate controls. Measure confounding factors (e.g., serum IgE levels, circadian rhythm effects) and include them as covariates in ANCOVA. Blinded randomization of treatment groups minimizes observer bias .
Q. What translational challenges arise when extrapolating this compound’s preclinical results to human asthma trials?
Preclinical-to-clinical translation requires addressing species differences in thromboxane pathway regulation. Phase 0 microdosing studies with LC-MS/MS quantification of this compound metabolites in human plasma can bridge this gap. Adaptive trial designs allow dose adjustments based on early biomarker data (e.g., urinary LTE4 levels) .
Q. Methodological Resources
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing experimental data, including raw ELISA readings and imaging files. Use version-controlled repositories like Zenodo .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use (e.g., bronchial biopsies) .
特性
CAS番号 |
108310-20-9 |
---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridine-2,4-dione |
InChI |
InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2 |
InChIキー |
XYPLAQBAOLXYJB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
正規SMILES |
C1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。